molecular formula C26H31N3O6S B2997544 N-(3,4-dimethoxyphenethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-40-0

N-(3,4-dimethoxyphenethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2997544
CAS No.: 878057-40-0
M. Wt: 513.61
InChI Key: WPWUNEGXFKACSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic acetamide derivative characterized by a multi-component structure. Key features include:

  • A sulfonyl bridge connecting the acetamide to an indole ring, enhancing steric bulk and hydrogen-bonding capacity.
  • A pyrrolidin-1-yl-substituted oxoethyl chain at the indole’s 1-position, introducing conformational rigidity and basicity due to the pyrrolidine ring.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O6S/c1-34-22-10-9-19(15-23(22)35-2)11-12-27-25(30)18-36(32,33)24-16-29(21-8-4-3-7-20(21)24)17-26(31)28-13-5-6-14-28/h3-4,7-10,15-16H,5-6,11-14,17-18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWUNEGXFKACSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of a dimethoxyphenethyl moiety and an indole sulfonamide suggests potential interactions with various biological targets.

Research indicates that this compound may interact with multiple pathways:

  • Dopamine Receptor Modulation : Similar compounds have shown selective binding to dopamine receptors, particularly D3 receptors, which are implicated in psychiatric disorders .
  • Protein Phosphatase Inhibition : The sulfonamide group may influence protein phosphatase activity, impacting cellular signaling pathways associated with neurodegenerative diseases .
  • Antioxidant Activity : Preliminary studies suggest that related compounds exhibit antioxidant properties, potentially reducing oxidative stress in neuronal cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. Notable findings include:

  • Cytotoxicity : The compound demonstrated dose-dependent cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency. For example, related analogs showed IC50 values ranging from 5 nM to 445 nM in different assays .
CompoundCell LineIC50 (nM)
Analog AHeLa5
Analog BPC-3156
Analog CMCF-7445

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of the compound. Key observations include:

  • Neuroprotective Effects : In models of Parkinson's disease, compounds with similar structures reduced α-synuclein aggregation and improved motor function . These findings suggest that N-(3,4-dimethoxyphenethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide could offer neuroprotective benefits.

Case Studies

Several studies have explored the pharmacological effects of related compounds:

  • Study on Neurodegeneration : A study demonstrated that a structurally similar compound significantly decreased reactive oxygen species (ROS) production in neuronal cells, suggesting a protective mechanism against oxidative damage .
  • Dopamine Modulation Research : Investigations into dopamine receptor antagonists revealed that modifications at the nitrogen atom influenced binding affinity and selectivity, providing insights for optimizing the activity of compounds like N-(3,4-dimethoxyphenethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and analogs (see Table 1 ).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Biological/Physicochemical Implications Reference
Target Compound Pyrrolidin-1-yl, 3,4-dimethoxyphenethyl, indole-sulfonyl ~600 (estimated) Polar sulfonyl group; methoxy groups enhance solubility Potential for CNS activity due to blood-brain barrier penetration
N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide 4-Methylpiperidin-1-yl (vs. pyrrolidin-1-yl) ~614 (estimated) Larger piperidine ring (6-membered vs. 5-membered) Increased steric bulk; altered binding kinetics due to ring size
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl 404.27 Chlorine atoms enhance electronegativity; pyrazole ring Improved metabolic stability; potential for metal coordination
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide Phenylsulfonyl, unsubstituted indole ~356 (estimated) Simpler sulfonyl-indole scaffold Reduced steric hindrance; lower logP compared to target compound
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole-thioether, indolylmethyl Variable (e.g., 8a-w derivatives) Oxadiazole introduces π-deficient heterocycle Enhanced electron-withdrawing effects; possible protease inhibition
Impact of Heterocyclic Substituents
  • Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) confers less steric hindrance and higher ring strain compared to the 4-methylpiperidine analog. This may influence binding pocket accommodation in enzyme targets .
  • Indole-Sulfonyl vs.
Aromatic Substitution Patterns
  • 3,4-Dimethoxyphenethyl vs. Dichlorophenyl : The methoxy groups in the target compound enhance solubility via polar interactions, whereas dichlorophenyl derivatives () prioritize hydrophobic and halogen bonding, often improving receptor affinity but reducing aqueous stability .
Spectroscopic and Crystallographic Insights
  • Crystal Packing : highlights that N-substituted acetamides form hydrogen-bonded dimers (R22(10) motifs), a feature likely shared by the target compound. However, the 3,4-dimethoxyphenethyl group may disrupt such packing due to its bulk .
  • FTIR/NMR Data : ’s spectroscopic analysis of a related indole-sulfonyl acetamide confirms characteristic peaks for sulfonyl (1150–1250 cm⁻¹) and amide (1650–1750 cm⁻¹) groups, which are critical for structural validation .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving amide coupling and sulfonylation. However, the pyrrolidine-oxoethyl moiety may require specialized reagents for regioselective installation.
  • Biological Activity : While direct activity data for the target compound are unavailable, analogs like ’s pyrazolo[3,4-d]pyrimidine derivatives (IC₅₀ values in nM ranges for kinase targets) suggest that indole-sulfonamide scaffolds are potent bioactive platforms .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield?

  • Methodological Answer : A two-step approach is typically employed:

Sulfonation of the indole moiety : React 1H-indole with chlorosulfonic acid under controlled anhydrous conditions (0–5°C, 2–4 h) to form the sulfonyl chloride intermediate.

Amide coupling : Use carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane (DCM) or DMF at 0–5°C for 3–5 h. Add triethylamine (TEA) to neutralize HCl byproducts. Purification via column chromatography (silica gel, 5–10% MeOH/DCM) yields the final compound .
Key Parameters :

  • Temperature control (<10°C) minimizes side reactions.
  • Solvent choice (DCM for solubility vs. DMF for polar intermediates).
  • Catalyst (DMAP) improves coupling efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • FT-IR : Confirm sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
  • ¹H/¹³C NMR : Key signals include:
  • Indole H-2 (δ 7.8–8.2 ppm, singlet).
  • Pyrrolidinyl N-CH₂ (δ 2.5–3.5 ppm, multiplet).
  • Dimethoxyphenethyl OCH₃ (δ 3.7–3.9 ppm) .
  • HRMS : Validate molecular ion [M+H]⁺ at m/z 592.2 (calc. 591.68 g/mol).

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer :
  • Polar aprotic solvents (DMF, DMSO) enhance solubility for biological assays.
  • Hydrolysis Stability : Avoid aqueous buffers at pH >8 due to sulfonamide lability. Use stability-indicating HPLC (C18 column, acetonitrile/water gradient) to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data (e.g., DFT vs. observed NMR shifts)?

  • Methodological Answer :
  • Step 1 : Perform geometry optimization using Gaussian09 (B3LYP/6-311++G** basis set) to generate theoretical NMR shifts.
  • Step 2 : Compare with experimental data; discrepancies >0.5 ppm suggest conformational flexibility (e.g., rotatable bonds in the phenethyl group).
  • Step 3 : Use NOESY or variable-temperature NMR to detect dynamic effects .

Q. What strategies optimize the synthetic route for scale-up without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous processing reduces exothermic risks during sulfonation.
  • Catalyst Recycling : Immobilize EDC·HCl on silica gel to reduce waste.
  • Crystallization : Use ethyl acetate/hexane (1:3) for recrystallization, achieving >98% purity (HPLC) .

Q. How can in silico modeling predict biological targets or off-target interactions?

  • Methodological Answer :
  • Pharmacophore Mapping : Use Schrödinger Suite to identify H-bond acceptors (sulfonyl) and hydrophobic regions (dimethoxyphenethyl).
  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB: 4ZUD for indole sulfonamides).
  • ADMET Prediction : SwissADME estimates logP ~3.5 (moderate blood-brain barrier penetration) .

Q. What analytical methods validate conformational dynamics in solution (e.g., rotameric states)?

  • Methodological Answer :
  • VT-NMR : Monitor coalescence of pyrrolidinyl protons (δ 2.5–3.5 ppm) between 25–60°C.
  • MD Simulations : Run 100 ns trajectories in GROMACS to correlate with experimental NOESY cross-peaks .

Critical Considerations

  • Data Contradictions : Conflicting solubility data may arise from polymorphic forms. Use PXRD to confirm crystalline phase .
  • Ethical Compliance : Adhere to institutional guidelines for handling sulfonamide derivatives (e.g., cytotoxicity screening).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.